molecular formula C10H12BrNO B1380317 3-Bromo-2-cyclopropylmethoxyphenylamine CAS No. 1369857-71-5

3-Bromo-2-cyclopropylmethoxyphenylamine

Cat. No. B1380317
M. Wt: 242.11 g/mol
InChI Key: BPNGBUWBJXRKRQ-UHFFFAOYSA-N
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Description

3-Bromo-2-cyclopropylmethoxyphenylamine, also known as BAM-CPA, is a chemical compound that has recently gained attention in research and industry1. It has a molecular formula of C10H12BrNO and a molecular weight of 242.11 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-Bromo-2-cyclopropylmethoxyphenylamine. However, there are studies on the autopolymerization of similar compounds like 2-bromo-3-methoxythiophene2. The polymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy2.



Molecular Structure Analysis

The molecular structure of 3-Bromo-2-cyclopropylmethoxyphenylamine is not explicitly mentioned in the search results. However, the molecular structure of similar compounds has been analyzed using methods like DFT and HF3. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory3.



Chemical Reactions Analysis

Specific chemical reactions involving 3-Bromo-2-cyclopropylmethoxyphenylamine are not detailed in the search results. However, the autopolymerization reaction of 2-bromo-3-methoxythiophene has been studied2. Hydrogen bromide gas was generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-cyclopropylmethoxyphenylamine are not detailed in the search results.


Scientific Research Applications

In vivo Metabolism and Toxicology

Brominated phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have been studied for their metabolism in vivo. These studies help understand the metabolic pathways, which can inform the development of therapeutic agents and the assessment of drug toxicity. For instance, the metabolism of 2C-B in rats has been elucidated, revealing multiple metabolic pathways and identifying various metabolites. This research contributes to the broader understanding of the pharmacokinetics and toxicology of brominated psychoactive substances (Kanamori et al., 2002).

Organic Synthesis and Chemical Reactions

Brominated compounds are pivotal in organic synthesis, serving as intermediates in the synthesis of complex molecules. Research has demonstrated the synthesis of compounds through reactions such as electrophile-induced ring closure and nucleophilic displacement, leading to the formation of morpholine derivatives and cyclopropylamines. These synthetic pathways provide valuable tools for constructing a wide range of chemical entities for further pharmacological study or material science applications (D’hooghe et al., 2006).

Anticancer Research

Bromophenols, a group of brominated compounds, have shown potential in anticancer research. A novel bromophenol derivative has been studied for its ability to induce cell cycle arrest and apoptosis in human lung cancer cells, demonstrating the therapeutic potential of brominated compounds in cancer treatment (Guo et al., 2018).

Materials Science

In the field of materials science, brominated compounds have been utilized in the development of novel materials with specific properties. For example, photocrosslinkable bromine-functionalized polymers have been explored for their application in organic photovoltaics, showing that such materials can enhance the stability and efficiency of solar cells (Kim et al., 2009).

Safety And Hazards

Specific safety and hazards information for 3-Bromo-2-cyclopropylmethoxyphenylamine is not available in the search results. However, safety data sheets for similar compounds suggest precautions such as avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools45.


Future Directions

The future directions of 3-Bromo-2-cyclopropylmethoxyphenylamine are not explicitly mentioned in the search results. However, the study of similar compounds like 3-bromo-2-Hydroxypyridine suggests that these compounds have unique electronic, optical, and redox properties, making them useful in various fields such as dyes, pharmaceuticals, agrochemicals, etc3.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

3-bromo-2-(cyclopropylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7H,4-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNGBUWBJXRKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(cyclopropylmethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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